molecular formula C9H14O B2557906 2,2-Dimethylspiro[3.3]heptan-6-one CAS No. 2377033-36-6

2,2-Dimethylspiro[3.3]heptan-6-one

Cat. No.: B2557906
CAS No.: 2377033-36-6
M. Wt: 138.21
InChI Key: BQRFVUSIGIBOQI-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a class of organic molecules featuring two or more rings connected through a single common atom, known as the spiro atom. This structural motif imparts a high degree of rigidity and a distinct three-dimensional geometry compared to their open-chain or fused-ring counterparts. These characteristics are highly sought after in drug design, as they can lead to improved binding affinity and selectivity for biological targets. The unique spatial arrangement of functional groups in spirocycles allows for the exploration of new chemical space, offering potential solutions to overcome existing challenges in various scientific domains.

The Spiro[3.3]heptane Motif: Structural Characteristics and Research Interest

The spiro[3.3]heptane framework, consisting of two cyclobutane (B1203170) rings sharing a central carbon atom, is a particularly noteworthy scaffold. wikipedia.org Its rigid, non-planar structure has led to its investigation as a bioisostere for commonly used rings in medicinal chemistry, such as the phenyl group. chemrxiv.orgnih.gov The replacement of flat aromatic rings with saturated, three-dimensional structures like spiro[3.3]heptane can lead to improved physicochemical properties, including enhanced metabolic stability and reduced lipophilicity. chemrxiv.org Research has demonstrated that incorporating the spiro[3.3]heptane core can yield patent-free analogs of existing drugs with retained or even improved biological activity. chemrxiv.orgnih.gov

Specific Focus on Spiro[3.3]heptan-6-one Derivatives, with Emphasis on 2,2-Dimethyl Substitution

Within the diverse family of spiro[3.3]heptane derivatives, those bearing a ketone functionality, such as spiro[3.3]heptan-6-one, serve as versatile synthetic intermediates. The carbonyl group provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of further complexity and functionality. The specific compound of interest, 2,2-Dimethylspiro[3.3]heptan-6-one, introduces gem-dimethyl substitution on one of the cyclobutane rings. This substitution pattern is expected to influence the compound's conformational preferences and steric environment, potentially offering unique properties and applications. While extensive research on this exact molecule is not widely published, its structural features suggest it could be a valuable building block for creating novel chemical entities.

Research Scope and Objectives for this compound

The primary objective of research into this compound is to explore its synthesis and potential as a precursor for more complex molecules. Key areas of investigation include the development of efficient synthetic routes to access this compound and the study of its reactivity. A deeper understanding of its chemical properties will pave the way for its use in the design and synthesis of new pharmaceutical agents and advanced materials. The unique steric hindrance provided by the 2,2-dimethyl group could lead to novel stereochemical outcomes in subsequent reactions, making it a target of interest for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(2)5-9(6-8)3-7(10)4-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFVUSIGIBOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of 2,2 Dimethylspiro 3.3 Heptan 6 One

Photochemical Reactivity of Spiroketones

The absorption of ultraviolet light by a ketone like 2,2-Dimethylspiro[3.3]heptan-6-one promotes an electron from a non-bonding orbital (n) on the oxygen atom to an anti-bonding pi orbital (π) of the carbonyl group. This n-π excited state is the gateway to a rich variety of photochemical reactions.

The principal photochemical pathway for cyclic ketones, including spiroketones, is the Norrish Type I reaction. wikipedia.org This process involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). youtube.com For this compound, this cleavage generates a biradical intermediate. From this biradical, several subsequent reactions can occur, including ring enlargement.

The α-cleavage can be followed by an intramolecular rearrangement where the alkyl radical portion attacks the acyl radical, leading to the formation of a larger ring. This ring expansion is a known reaction pathway for cyclic ketones, driven by the release of ring strain. While specific studies on this compound are not prevalent, the general mechanism for Norrish Type I cleavage and potential subsequent ring expansion is well-established. lmu.edursc.org

Table 1: Postulated Steps in the Norrish Type I Photoreaction of this compound

StepDescriptionIntermediate/Product
1. Photoexcitation The ketone absorbs a UV photon, promoting it to an excited singlet state (S₁).Excited Singlet Ketone
2. Intersystem Crossing The singlet state rapidly converts to a more stable triplet state (T₁).Excited Triplet Ketone
3. α-Cleavage The C-C bond adjacent to the carbonyl group breaks, forming a diradical.Acyl-Alkyl Diradical
4. Ring Enlargement Intramolecular cyclization of the diradical can lead to an expanded ring system.Ring-Enlarged Ketone
5. Decarbonylation Alternatively, the acyl radical can lose a molecule of carbon monoxide (CO).Alkyl Diradical + CO
6. Recombination The resulting alkyl diradical can form a new C-C bond, yielding a bicyclic alkane.Bicyclic Alkane

While this compound contains spiro-fused cyclobutane (B1203170) rings, principles from related spirocyclopropyl ketones can offer insight. The conformation of a cyclic ketone significantly impacts its photoreactivity. The efficiency of the α-cleavage in a Norrish Type I reaction depends on the alignment of the breaking bond with the p-orbitals of the carbonyl group. In highly rigid systems like spiro[3.3]heptane, the puckered nature of the cyclobutane rings fixes the molecule in a specific conformation. This conformational rigidity can either enhance or hinder the necessary orbital overlap for cleavage. Furthermore, the strain inherent in the spirocyclic framework can influence the reaction pathways of the resulting biradical intermediate, potentially favoring specific rearrangements over others. uc.edu The fixed geometry of the spiro[3.3]heptane skeleton dictates the distance and orientation between the radical centers in the biradical, influencing the feasibility of subsequent reactions like recombination, decarbonylation, or intramolecular hydrogen abstraction.

The photochemistry of most ketones proceeds through the triplet n-π* state. wikipedia.org Upon initial absorption of light, the ketone is promoted to the singlet n-π* state (S₁). However, intersystem crossing (ISC) to the corresponding triplet state (T₁) is typically very fast and efficient. frontiersin.org This is because the energy gap between the S₁ and T₁ states in ketones is small, and spin-orbit coupling is relatively effective.

The Norrish Type I cleavage of ketones like this compound is generally understood to occur from this lower-energy triplet state. wikipedia.orgfrontiersin.org The triplet state has a longer lifetime than the singlet state, providing more time for the bond-breaking event to occur. The resulting biradical intermediate is also in a triplet state, which influences its subsequent reactivity. For instance, direct recombination of the triplet biradical to reform the starting ketone in its ground state (a singlet) is a spin-forbidden process, allowing other reactions like decarbonylation or rearrangement to compete more effectively. rsc.org

Thermal Rearrangements and Stability of Spiro[3.3]heptanones

The significant ring strain embodied in the spiro[3.3]heptane framework renders these molecules susceptible to thermal rearrangements that lead to more stable structures.

Under thermal conditions, particularly in the presence of acid catalysts, spiro[3.3]heptanones can undergo rearrangements. A prominent pathway for related systems is the semipinacol rearrangement. For instance, the synthesis of spiro[3.3]heptan-1-ones can be achieved through an acid-mediated rearrangement of 1-cyclopropylcyclobutanols. nih.govnih.gov This type of reaction involves the migration of a carbon-carbon bond to a carbocationic center, driven by the release of ring strain.

For this compound, protonation of the carbonyl oxygen followed by cleavage of one of the internal C-C bonds could initiate a cascade of rearrangements. Competitive pathways could involve different bond migrations, leading to a mixture of isomeric products. The specific outcome would be dictated by the relative stabilities of the carbocation intermediates and the transition states for each migratory step. Studies on the thermal rearrangement of related spirocycles like spiro[2.4]hepta-1,4,6-trienes show they readily undergo lmu.edu-sigmatropic rearrangements to yield bicyclo[3.2.0]heptane derivatives, highlighting the propensity of these strained systems to rearrange. uc.edu

Table 2: Potential Competing Thermal Rearrangement Pathways

Rearrangement TypeDriving ForcePotential Product Type
Semipinacol-type Relief of ring strain, formation of a stable carbocation.Fused or bridged bicyclic ketones.
lmu.edu-Sigmatropic Shift Favorable orbital overlap in the transition state.Isomeric spirocyclic or bicyclic compounds.
Retro-[2+2] Cycloaddition High thermal energy, entropy gain.Cleavage into two separate molecules.

The spiro[3.3]heptane system is highly strained due to the presence of two four-membered rings fused at a single carbon atom. nih.gov The total strain energy of cyclobutane is approximately 26 kcal/mol, and fusing two such rings introduces additional torsional and angle strain. This high level of stored potential energy makes the molecule thermally labile. rsc.org The inherent strain provides a strong thermodynamic driving force for reactions that can open one of the rings or rearrange the carbon skeleton into a less strained system, such as a fused five- and four-membered ring system or a bridged bicyclic compound. nih.govnih.gov Therefore, the thermal stability of this compound is expected to be relatively low, and it would likely undergo rearrangement upon heating to relieve this substantial ring strain.

Functional Group Transformations on the Spiro[3.3]heptane-6-one Scaffold

The rigid, three-dimensional structure of the spiro[3.3]heptane framework has made it an attractive scaffold in medicinal chemistry and materials science. The reactivity of this compound is largely dictated by the chemistry of its carbonyl group and the adjacent α-positions. This section details the chemical transformations possible at these sites.

Carbonyl Group Transformations

The ketone functionality in this compound is a versatile handle for a variety of chemical modifications, including reduction to alcohols, olefination reactions, and reductive aminations.

Reduction to Alcohols:

The carbonyl group can be readily reduced to the corresponding alcohol, 2,2-dimethylspiro[3.3]heptan-6-ol, using standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Olefination Reactions:

The Wittig reaction, a cornerstone of alkene synthesis, is applicable to this compound for the conversion of the carbonyl group into a methylene (B1212753) group or substituted olefins. wikipedia.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgnih.gov While the standard Wittig reaction is effective, challenges can arise with sterically hindered ketones. wikipedia.org In such cases, alternative olefination protocols may be necessary. For instance, the Tebbe olefination has been successfully employed for the olefination of a structurally related O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative where the Wittig reaction failed. nih.gov

Reductive Amination:

Reductive amination provides a direct route to amines from ketones. researchgate.netthieme-connect.de This transformation involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with pyridine-borane complexes being a mild and effective option. escholarship.org This method has been successfully applied to a range of ketones and aldehydes. escholarship.org Highly enantioselective direct asymmetric reductive amination of various ketones has been achieved using a chiral ruthenium catalyst, offering a pathway to chiral primary amines. nih.gov

Table 1: Summary of Carbonyl Group Transformations

Transformation Reagent(s) Product Type
Reduction e.g., Sodium borohydride, Lithium aluminum hydride Alcohol
Olefination (Wittig) Phosphonium ylide (e.g., Ph3P=CH2) Alkene
Reductive Amination Amine, Reducing agent (e.g., Pyridine-borane, NaBH3CN) Amine

Reactions at Other Positions of the Spiro[3.3]heptane Ring System

Beyond the carbonyl group, the α-positions (C5 and C7) of the spiro[3.3]heptane ring are susceptible to electrophilic substitution and other functionalizations.

α-Halogenation:

The positions alpha to the carbonyl group can be halogenated under appropriate conditions. For example, α-bromination can be achieved to introduce a bromine atom, which can then serve as a handle for further synthetic manipulations.

Other Functionalizations:

The reactivity at the α-position allows for the introduction of various other functional groups, expanding the chemical space accessible from the this compound scaffold. These functionalizations can be crucial for the development of novel compounds with specific biological or material properties.

Table 2: Reactions at Other Positions

Position Reaction Reagent(s) Product Feature
α-position (C5/C7) Halogenation e.g., N-Bromosuccinimide α-Haloketone

Selected Complex Reactions and Cascade Processes

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the construction of complex molecular architectures from simpler precursors in a single operation. nih.govarkat-usa.org These processes are characterized by a sequence of intramolecular reactions, where the functionality for the subsequent step is generated in the preceding one. arkat-usa.org

While specific examples of complex cascade reactions starting directly from this compound are not extensively documented in the reviewed literature, the spiro[3.3]heptane framework itself is a target for such elegant synthetic strategies. For instance, the construction of the spiro[3.3]heptane core has been achieved through cascade sequences. One such approach involves a [2+2] cycloaddition of dichloroketene (B1203229) to an appropriate alkene, followed by further transformations to build the second ring. nih.gov Another strategy utilizes a Meinwald oxirane rearrangement as a key step in the formation of the spirocyclic system. nih.gov

Enzyme-mediated cascade reactions are also a powerful tool in biosynthesis for creating complex natural products. nih.gov These enzymatic cascades can involve a variety of reaction types, including nucleophilic, electrophilic, pericyclic, and radical reactions. nih.gov

The principles of cascade reactions can be applied to derivatives of this compound to access more complex and diverse molecular scaffolds, which is of significant interest in the fields of medicinal chemistry and natural product synthesis.

Theoretical and Computational Investigations of 2,2 Dimethylspiro 3.3 Heptan 6 One and Spiro 3.3 Heptane Scaffolds

Quantum Chemical Characterization of Spirocyclic Strain and Conformation

The defining feature of the spiro[3.3]heptane system is the presence of two strained cyclobutane (B1203170) rings. Quantum chemical calculations are essential for quantifying this strain and understanding its influence on the molecule's conformation. Ab initio molecular orbital studies on the parent spiro[3.3]heptane and related unsaturated derivatives like spiro[3.3]hepta-1,5-diene have been performed to determine their structures and energies. acs.org

The cyclobutane rings in spiro[3.3]heptane derivatives are puckered, a conformation that relieves some of the inherent ring strain. nih.gov The degree of this puckering can be influenced by substitution. For 2,2-Dimethylspiro[3.3]heptan-6-one, computational models would predict how the gem-dimethyl group on one ring and the carbonyl group on the other affect the dihedral angles of each ring. The strain inherent in the spirocyclic system is a key factor in its reactivity, particularly in rearrangement reactions where strain can be relieved. nih.gov Theoretical calculations help to elucidate the distribution of this strain energy across the molecule and predict its most stable conformations.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for investigating the mechanisms of reactions involving spirocyclic systems. It allows for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult or impossible to observe experimentally.

Carbenes are highly reactive intermediates that can undergo various rearrangements. When generated within a constrained spirocyclic system, their reaction pathways can be unique. acs.org For example, the synthesis of spiro[3.3]heptane carbene and its subsequent rearrangement has been studied. researchgate.net Computational studies can map the potential energy surface for such reactions, identifying the lowest energy pathways. These models can predict whether a carbene will undergo a 1,2-hydrogen or 1,2-carbon shift, or other complex rearrangements, by calculating the activation barriers for each possible transition state. acs.org The study of carbene rearrangements within constrained environments like zeolites or cyclodextrins provides insight into how the spatial restrictions imposed by the spiro[3.3]heptane framework might influence reactivity. acs.org

Understanding the energetic landscape is crucial for predicting reaction outcomes. Computational chemistry allows for the mapping of the potential energy surface for reactions involving spiro[3.3]heptane derivatives. For instance, the formation of spiro[3.3]heptan-1-ones can occur through a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov Energetic landscape studies for this process would involve calculating the relative energies of the reactant, the intermediate cyclopropylcarbinyl cation, the transition state for the Current time information in Le Flore County, US.chemrxiv.org-shift, and the final spiro[3.3]heptan-1-one product. nih.gov These studies reveal the thermodynamic and kinetic feasibility of the proposed pathway. Such analyses have been applied to design and understand reactions in crystals where molecular motion is severely restricted, a situation analogous to the inherent rigidity of the spiro[3.3]heptane core. researchgate.net

Structural Analysis via X-ray Crystallography and Spectroscopic Methods

Experimental methods provide the definitive structural characterization of these molecules, validating computational predictions.

Spectroscopic methods, such as NMR and IR spectroscopy, provide complementary structural information in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity and symmetry of the molecule, while IR spectroscopy would clearly show a characteristic absorption for the carbonyl (C=O) group. Spectroscopic data for the parent spiro[3.3]hepta-1,5-diene have also been reported. acs.org

Table 1: Representative Crystallographic Data for Spiro[3.3]heptane Derivatives

CompoundCrystal SystemSpace GroupRing Puckering Dihedral Angles (°)Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneTriclinicP112.9 and 21.2 nih.gov
d-spiro[3.3]heptane-2,6-dicarboxylic acidNot specifiedP2₁2₁2₁Not specified wikipedia.org
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateNot specifiedNot specifiedNot specified researchgate.net

Conformational Analysis and Exit Vector Plot (EVP) Methodologies

The unique three-dimensional arrangement of substituents on the spiro[3.3]heptane scaffold is one of its most attractive features for applications in drug discovery. acs.org

The Exit Vector Plot (EVP) is a powerful computational tool used to characterize and compare the spatial orientation of substituents on cyclic and bicyclic scaffolds. researchgate.net This method simulates substituents as "exit vectors" and plots their relative geometric arrangement using parameters like the distance between attachment points and various angles. chemrxiv.org

EVP analysis has been extensively applied to 1,6- and 2,6-disubstituted spiro[3.3]heptane systems. researchgate.net The analysis reveals that the spiro[3.3]heptane scaffold enforces a non-collinear and non-planar arrangement of its substituents, a key aspect of its three-dimensionality. chemrxiv.org For example, studies have shown that 1,6-disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cis-1,4-disubstituted cyclohexanes. acs.org This defined spatial orientation is crucial for designing molecules that can fit precisely into biological targets. The inclusion of fluorine or trifluoromethyl groups, as in 6-(trifluoromethyl)spiro[3.3]heptane derivatives, can further modulate these spatial and electronic properties, which can be quantified using EVP analysis. chemrxiv.org The rigidity and defined exit vectors make the spiro[3.3]heptane scaffold a superior choice over more flexible rings for creating molecules with high three-dimensionality. nih.gov

Table 2: Key Parameters from Exit Vector Plot (EVP) Analysis for Disubstituted Scaffolds

ParameterDescriptionSignificance
rThe distance between the carbon atoms bearing the exit vectors.Defines the separation of substituents.
φ1, φ2Plane angles between an exit vector and the line connecting the substituted carbons.Describes the 'outward' angle of substituents.
θThe dihedral angle between the two planes defined by the exit vectors and the connecting C-C bond.Quantifies the non-planarity or twist between substituents. chemrxiv.org

Comparative Conformational Studies with Related Carbocycles

The unique three-dimensional structure of the spiro[3.3]heptane framework, which forms the core of this compound, is a subject of considerable interest in computational and theoretical chemistry. Its rigid and puckered nature, a direct consequence of fusing two cyclobutane rings through a single carbon atom, imparts specific conformational preferences that can be compared with other fundamental carbocyclic systems like cyclobutane and cyclohexane (B81311).

The cyclobutane rings within the spiro[3.3]heptane scaffold are inherently puckered to alleviate the significant angle and torsional strain that would be present in a planar conformation. This puckering is a defining characteristic of the system. X-ray crystallographic studies of spiro[3.3]heptane derivatives have provided quantitative data on this structural feature. For instance, in a study of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, the dihedral angles of the two cyclobutane rings were found to be 12.9° and 21.2°. nih.gov These values are smaller than that observed in a related dispiro[3.1.3.1]decane derivative, indicating that the degree of puckering can be influenced by substitution and the nature of the spirocyclic system. nih.gov

Computational studies on other spiro[3.3]heptane derivatives have reported similar dihedral angles, typically ranging from 22.8° to 29.7°. The non-planar nature of the rings is further highlighted by a dihedral angle (θ) between the vectors normal to the planes of the two rings, which has been calculated to be around 129-130°.

The conformational properties of the spiro[3.3]heptane scaffold are often compared to those of cyclohexane, as certain substituted spiro[3.3]heptanes are considered to be conformationally restricted analogues of substituted cyclohexanes. For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been shown to act as surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. This structural analogy is based on the spatial orientation and distance between the functional groups.

A comparative overview of the key conformational parameters for cyclobutane, a substituted spiro[3.3]heptane derivative, and the chair conformation of cyclohexane is presented in the tables below to highlight the structural relationships.

Table 1: Comparative Dihedral Angles of Carbocyclic Scaffolds
CarbocycleRing TypePuckering/Dihedral Angle (°)
CyclobutaneMonocyclic~25-35
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneSpirocyclic (Ring 1)12.9
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneSpirocyclic (Ring 2)21.2
Cyclohexane (Chair)Monocyclic~55-60
Table 2: Comparative Internal Bond Angles of Carbocyclic Scaffolds
CarbocycleRing TypeInternal C-C-C Bond Angle (°)
Cyclobutane (Puckered)Monocyclic~88
Spiro[3.3]heptane (Theoretical)Spirocyclic~90
Cyclohexane (Chair)Monocyclic~111

Advanced Applications and Future Research Directions of 2,2 Dimethylspiro 3.3 Heptan 6 One in Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

2,2-Dimethylspiro[3.3]heptan-6-one serves as a versatile starting material for the synthesis of more intricate molecules, offering a robust scaffold that can be strategically functionalized. Its two distinct cyclobutane (B1203170) rings, one of which is substituted with a ketone and gem-dimethyl groups, provide multiple reaction sites for diversification.

Scaffold Diversification Strategies

The chemical reactivity of this compound allows for a variety of diversification strategies, enabling the synthesis of a wide array of derivatives. The ketone functionality is a primary site for modification. For instance, reduction of the ketone can yield the corresponding alcohol, which can be further functionalized.

A modular approach to spiro[3.3]heptanes often involves the reaction between keteneiminium salts and alkenes to form cyclobutanones. researchgate.net This methodology has been adapted to prepare polysubstituted spiro[3.3]heptanes. chemrxiv.org For example, the Wolff-Kishner reduction of a ketone precursor can lead to a bromide derivative. chemrxiv.org Subsequent treatment with n-butyllithium followed by the addition of electrophiles like trimethyl borate (B1201080) or dry ice can generate organoboron compounds or carboxylic acids, respectively. chemrxiv.org These functionalized spiro[3.3]heptanes are valuable building blocks for medicinal chemistry applications. chemrxiv.org

Precursor KetoneReagentsProduct
This compound1. Wolff-Kishner reduction 2. nBuLi, B(OMe)32,2-dimethylspiro[3.3]heptane-6-boronic acid
This compound1. Wolff-Kishner reduction 2. nBuLi, CO22,2-dimethylspiro[3.3]heptane-6-carboxylic acid

Furthermore, the synthesis of fluorinated spiro[3.3]heptane building blocks has been achieved, which are of interest in medicinal chemistry due to their unique three-dimensional shape and the influence of fluorine on physicochemical properties. enamine.net The development of synthetic routes to versatile azaspiro[3.3]heptanes carrying multiple exit vectors further expands the accessible chemical space for drug discovery. acs.orgnih.gov

Construction of Polycyclic and Spiropolycyclic Architectures

The rigid spiro[3.3]heptane core is an excellent starting point for the construction of more complex polycyclic and spiropolycyclic systems. researchgate.net These intricate structures are of interest due to their unique three-dimensional shapes, which can lead to novel biological activities and material properties.

One approach to building such architectures involves intramolecular reactions of functionalized spiro[3.3]heptane derivatives. For example, an efficient protocol for assembling a polycyclic spiroindoline scaffold has been developed through an intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides. nih.gov While not directly starting from this compound, this strategy highlights the potential for using spirocyclic ketones in the synthesis of complex fused ring systems.

The synthesis of all four stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, starting from 3-oxocyclobutanecarboxylic acid. researchgate.net The key step in this synthesis was the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to construct the functionalized spiro[3.3]heptane skeleton. researchgate.net This demonstrates the utility of cyclobutanone-containing precursors in building stereochemically defined spiro compounds.

Role of Spiro[3.3]heptane Derivatives as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. drugdesign.orgu-tokyo.ac.jp Spiro[3.3]heptane derivatives have emerged as important bioisosteres, offering three-dimensional alternatives to common planar aromatic rings and other cyclic systems. rsc.orgnih.gov

Benzene (B151609) Bioisosterism with Non-Collinear Exit Vectors

The spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for the phenyl ring, notably with non-collinear exit vectors. chemrxiv.orgresearchgate.netnih.gov This is a significant departure from previously established benzene bioisosteres like bicyclo[1.1.1]pentane and cubane, which maintain the collinearity of the exit vectors of a para-substituted benzene ring. chemrxiv.orgresearchgate.net

The ability of spiro[3.3]heptane to mimic mono-, meta-, and para-substituted phenyl rings has been demonstrated by incorporating it into the structures of known drugs. chemrxiv.orgresearchgate.net For example, replacing the phenyl ring in the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine, with a spiro[3.3]heptane core resulted in saturated analogs with retained or even improved biological activity. chemrxiv.orgnih.gov This highlights the potential of this scaffold to generate novel, patent-free drug candidates with favorable properties. chemrxiv.org

Original DrugSubstituted RingSpiro[3.3]heptane AnalogBiological Activity
VorinostatPhenyl ringSaturated analogHigh anticancer activity chemrxiv.orgnih.gov
SonidegibMeta-substituted phenyl ringSaturated analogHigh anticancer activity chemrxiv.orgnih.gov
BenzocainePara-substituted phenyl ringSaturated analogSignificant anesthetic activity chemrxiv.orgmykhailiukchem.org

Gem-Dimethyl and Carbonyl Bioisosterism

The gem-dimethyl group and the carbonyl group are common motifs in bioactive molecules. The gem-dimethyl group can enhance metabolic stability by blocking sites of oxidation and can also influence conformation. researchgate.net Oxetanes, for instance, are known bioisosteres for carbonyl and gem-dimethyl groups, often improving solubility and reducing metabolic lability. wordpress.com

Spirocyclic systems incorporating oxetanes have been shown to be less lipophilic and more metabolically stable than their gem-dimethyl or carbonyl counterparts. wordpress.com While the focus here is on this compound, the principles of bioisosterism apply to its constituent parts. The gem-dimethyl group in this compound can be considered a bioisosteric replacement for other functionalities, or the entire dimethylated cyclobutane ring could act as a bioisostere for larger groups. The carbonyl group, in turn, can be replaced by other functionalities to modulate the properties of the molecule.

Applications in Materials Science and Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of spiro[3.3]heptane derivatives makes them promising candidates for applications in materials science and supramolecular chemistry. chemrxiv.orgresearchgate.net The ability to introduce functional groups at specific positions on the spirocyclic scaffold allows for the design of molecules with tailored self-assembly properties.

Spiro[3.3]heptanes can serve as rigid linkers in the construction of metal-organic frameworks (MOFs) and other porous materials. Their defined geometry can lead to predictable and well-ordered structures. The introduction of functional groups, such as carboxylic acids or amines, on the spiro[3.3]heptane core provides anchor points for coordination to metal centers or for forming hydrogen-bonded networks. chemrxiv.org

In supramolecular chemistry, the unique shape of spiro[3.3]heptanes can be exploited to create host-guest complexes and molecular machines. researchgate.net The puckered nature of the cyclobutane rings in spiro[3.3]heptane derivatives creates a distinct three-dimensional cavity that can potentially bind to other molecules. nih.gov The development of synthetic methods for highly functionalized azaspiro[3.3]heptanes further expands the possibilities for creating complex supramolecular architectures. acs.orgnih.gov The use of spiro compounds in the synthesis of nematic liquid crystal mixtures has also been explored. google.com

Emerging Methodologies for Spiro[3.3]heptanone Functionalization

The synthetic utility of spiro[3.3]heptanones, including the 2,2-dimethyl derivative, lies in the reactivity of the carbonyl group, which allows for a diverse range of functionalizations. These transformations are pivotal for the construction of more complex spirocyclic systems with tailored properties.

One of the fundamental transformations is the reductive amination of the ketone. This reaction provides a direct route to various amino-substituted spiro[3.3]heptanes, which are valuable in drug discovery as bioisosteres of common cyclic amines like piperidines and piperazines. researchgate.netnih.gov For instance, the reductive amination of a spiro[3.3]heptanone with primary amines or anilines, followed by cyclization, has been shown to be a high-yielding method amenable to library synthesis for the generation of novel pharmacophores. thieme-connect.de

Another key methodology is the Knoevenagel condensation , which involves the reaction of the ketone with active methylene (B1212753) compounds. This reaction leads to the formation of a new carbon-carbon double bond, providing a gateway to a variety of conjugated systems. researchgate.net These resulting olefins can be further manipulated, for example, through hydrogenation to introduce new stereocenters or through cycloaddition reactions to build more complex polycyclic frameworks. The Knoevenagel condensation is particularly advantageous due to its typically high yields and tolerance for a range of functional groups. researchgate.net

Furthermore, the ketone can be transformed into a leaving group, such as a triflate or mesylate, after reduction to the corresponding alcohol. This activation enables subsequent nucleophilic substitution reactions , allowing for the introduction of a wide array of functional groups, including azides, cyanides, and various carbon nucleophiles. While direct substitution on the alcohol can be challenging, its conversion to a better leaving group facilitates the synthesis of diverse spiro[3.3]heptane derivatives. thieme-connect.de

The development of asymmetric methodologies for the functionalization of the prochiral ketone in spiro[3.3]heptanones is a significant area of ongoing research. The synthesis of enantiomerically pure spirocyclic compounds is of paramount importance for their application as chiral ligands in catalysis and as single-enantiomer drugs. Chiral auxiliaries and catalysts are being explored to achieve high stereoselectivity in reactions such as asymmetric reduction and aldol (B89426) additions.

Functionalization Method Reagents/Conditions Product Type Potential Applications
Reductive AminationPrimary amines, NaBH(OAc)3Amino-spiro[3.3]heptanesBioisosteres, pharmaceutical scaffolds researchgate.netnih.govthieme-connect.de
Knoevenagel CondensationActive methylene compounds, base catalystAlkenyl-spiro[3.3]heptanesConjugated systems, further functionalization researchgate.net
Nucleophilic Substitution (via alcohol activation)1. NaBH42. MsCl or TfCl, base3. NucleophileSubstituted spiro[3.3]heptanesDiverse functionalized scaffolds thieme-connect.de

Perspectives on the Design and Synthesis of Novel Spiro[3.3]heptane-based Scaffolds

The unique structural features of the spiro[3.3]heptane core, such as its rigidity and well-defined exit vectors for substituents, make it an ideal starting point for the design of novel molecular scaffolds. The functionalization of the ketone in this compound is a key enabler for accessing this untapped chemical space.

Future research is expected to focus on the development of more complex and functionally diverse spiro[3.tria]heptane-based scaffolds. One promising direction is the synthesis of spiro-heterocycles . By incorporating heteroatoms such as nitrogen, oxygen, and sulfur into the spirocyclic framework, novel scaffolds with unique physicochemical and pharmacological properties can be accessed. researchgate.net For example, the synthesis of 2,6-diazaspiro[3.3]heptanes has been reported as a practical route to novel templates for combinatorial chemistry. thieme-connect.de These aza-spirocycles are of particular interest as they can serve as conformationally restricted analogs of piperazine, a common motif in bioactive molecules. researchgate.netnih.gov

The development of bilaterally substituted spiro[3.3]heptanes is another area of growing interest. google.com These molecules, with substituents on both cyclobutane rings, can be used to create novel rod-shaped molecules with potential applications in materials science, such as in nematic liquid crystal mixtures. google.com The ketone functionality in spiro[3.3]heptanones serves as a crucial starting point for the synthesis of these symmetrically or asymmetrically disubstituted derivatives.

Furthermore, the spiro[3.3]heptane scaffold is being explored for the creation of novel bioisosteres for commonly used ring systems in drug discovery. Its rigid nature can lead to improved binding affinity and selectivity for biological targets. The ability to functionalize the spiro[3.3]heptanone core allows for the fine-tuning of properties such as solubility and metabolic stability. researchgate.net

The design of spirocyclic systems with multiple exit vectors is also a key perspective. researchgate.net The synthesis of versatile azaspiro[3.3]heptanes carrying multiple functional groups allows for the creation of complex molecular architectures with precise three-dimensional arrangements, which is highly significant for drug design and discovery. researchgate.net

Q & A

Q. What synthetic strategies are effective for constructing the spiro[3.3]heptane core in 2,2-dimethylspiro[3.3]heptan-6-one?

The synthesis of spiro[3.3]heptane derivatives typically involves cyclization reactions or ring-expansion strategies. For example, intramolecular aldol condensations or photochemical [2+2] cycloadditions can generate the spirocyclic framework. A key step includes introducing the dimethyl substituents at the 2-position via alkylation or nucleophilic substitution after scaffold formation. Computational modeling (e.g., DFT) may optimize reaction conditions to minimize steric hindrance from the dimethyl groups .

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

13C^{13}\text{C} and 1H^{1}\text{H} NMR are critical for identifying regiochemical differences. The ketone group at position 6 (δ ~210 ppm in 13C^{13}\text{C}) and methyl groups at position 2 (δ ~1.2–1.5 ppm in 1H^{1}\text{H}) produce distinct splitting patterns due to the spiro junction’s rigidity. NOESY or COSY experiments can resolve spatial proximity between methyl protons and adjacent carbons, confirming substituent positions .

Q. What analytical techniques are suitable for purity assessment of this compound?

High-resolution mass spectrometry (HRMS) validates molecular formula (C9_9H14_{14}O), while gas chromatography (GC) or HPLC with UV detection quantifies impurities. Collision cross-section (CCS) data, obtained via ion mobility spectrometry, provides orthogonal validation by matching predicted vs. experimental CCS values (e.g., [M+H]+: 144.6 Ų) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

The spirocyclic structure imposes torsional strain, but the electron-withdrawing ketone at position 6 stabilizes the ring via conjugation. Methyl groups at position 2 hinder nucleophilic attack by steric shielding. Computational studies (e.g., NBO analysis) reveal hyperconjugative interactions between the ketone’s lone pairs and adjacent σ*(C-C) bonds, enhancing rigidity .

Q. How does this compound perform as a chiral building block in asymmetric synthesis?

The spiro center can induce chirality in downstream reactions. For example, enantioselective reduction of the ketone (e.g., using CBS catalysts) yields chiral alcohols for prostaglandin or terpene synthesis. X-ray crystallography confirms absolute configuration, while chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess .

Q. What are the challenges in scaling up the synthesis of this compound for medicinal chemistry applications?

Key issues include:

  • Byproduct formation : Competing pathways (e.g., over-alkylation) require optimized stoichiometry and temperature control.
  • Purification : Silica gel chromatography struggles with nonpolar byproducts; alternative methods like crystallization or SFC (supercritical fluid chromatography) improve yield.
  • Cost : Specialty reagents (e.g., chiral ligands) increase expenses, necessitating ligand recycling or flow chemistry approaches .

Q. Can this compound act as a precursor for enzyme inhibitors?

The spirocyclic framework mimics rigidified peptide backbones, making it suitable for protease or kinase inhibitors. For example, derivatization at the ketone (e.g., conversion to hydrazones or oximes) can target active sites. In vitro assays (e.g., fluorescence polarization) validate binding affinity, while MD simulations predict binding poses .

Methodological Guidelines

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures for spirocycle formation .
  • Characterization : Combine HRMS, 2D NMR, and CCS data for unambiguous structural assignment .
  • Applications : Prioritize derivatization at the ketone for bioactive molecule synthesis, leveraging the scaffold’s conformational restraint .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.